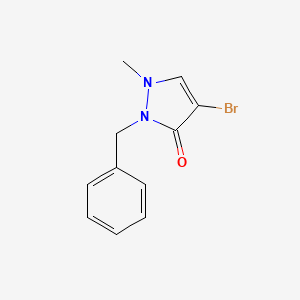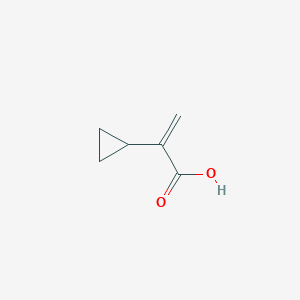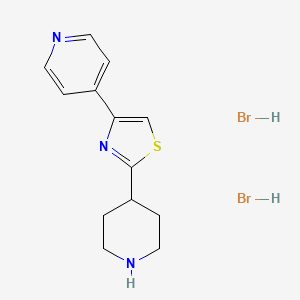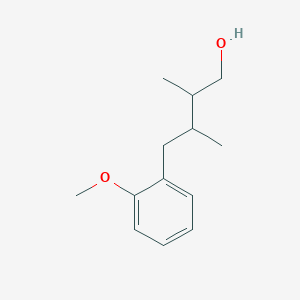![molecular formula C11H6Cl5N3O2 B2925096 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate CAS No. 338419-47-9](/img/structure/B2925096.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the presence of the 1,2,3-triazole ring. The compound could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorine atoms and the trichloroacetate group would likely make the compound relatively polar and could influence its solubility in various solvents .Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenol Contamination and Effects : Chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, have been evaluated for their environmental impact. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity to fish over long-term exposure. Their persistence in the environment varies with conditions, potentially becoming moderate to high. Bioaccumulation is expected to be low, but these compounds have a notable organoleptic effect on aquatic environments (Krijgsheld & Gen, 1986).
Herbicide 2,4-D and Microbial Degradation : The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is extensively used in agriculture. Research highlights the role of microorganisms in the degradation of 2,4-D and its derivatives, which is crucial for mitigating environmental pollution and safeguarding public health (Magnoli et al., 2020).
Triazole Derivatives and Their Applications
- Triazole Derivatives in Drug Development : Triazole derivatives, such as 1H-1,2,3-triazole, have been explored for their significant biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The review of patents on triazole families between 2008 and 2011 emphasizes the ongoing interest in developing new synthetic methods and biological evaluations for these compounds (Ferreira et al., 2013).
Toxicity and Environmental Concerns
Toxicity of Chlorinated Hydrocarbons : Studies on chlorinated hydrocarbons, including chlorophenols and related compounds, have shown their contamination with toxic substances like chlorinated dibenzofurans or chlorinated dibenzodioxins. These compounds have been associated with various adverse health effects, including liver disease, teratogenicity, and potential carcinogenicity (Kimbrough, 1972).
Emerging Contaminants and Health Risks : The presence and detection of emerging contaminants, such as triclosan and its derivatives in the environment, have raised concerns due to their potential lethal effects on non-target organisms. This underscores the need for ongoing research into the environmental fate, accumulation, and impacts of low-level exposures to these contaminants (Bedoux et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2,2,2-trichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl5N3O2/c12-8-2-1-7(3-9(8)13)19-4-6(17-18-19)5-21-10(20)11(14,15)16/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYPMNNMZLHKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)COC(=O)C(Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)
![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)
![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)
![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)

![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)
![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)
![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)
![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)

